molecular formula C46H49BN2 B14043940 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene

4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene

Cat. No.: B14043940
M. Wt: 640.7 g/mol
InChI Key: QUOIONVYAPAHAM-UHFFFAOYSA-N
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Description

The compound 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is a highly complex macrocyclic boron-nitrogen heterocycle. Key structural features include:

  • A 33-membered macrocyclic backbone (tritriaconta) with fused rings.
  • Four tert-butyl substituents at positions 4, 9, 23, and 28, enhancing steric protection and solubility.
  • A polycyclic framework with multiple bridgehead positions, contributing to conformational rigidity .

Properties

Molecular Formula

C46H49BN2

Molecular Weight

640.7 g/mol

IUPAC Name

4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene

InChI

InChI=1S/C46H49BN2/c1-43(2,3)26-16-18-36-30(20-26)32-22-28(45(7,8)9)24-34-41(32)48(36)38-14-13-15-39-40(38)47(34)35-25-29(46(10,11)12)23-33-31-21-27(44(4,5)6)17-19-37(31)49(39)42(33)35/h13-25H,1-12H3

InChI Key

QUOIONVYAPAHAM-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC(=CC4=C3N(C5=C1C(=CC=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C2=CC(=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[1612112,6119,2607,12014,31020,25013,33030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene involves multiple steps and specific reaction conditionsIndustrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the desired product quality .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced boron-nitrogen compounds.

    Substitution: The compound can undergo substitution reactions where tert-butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through its boron-nitrogen framework. This interaction can influence various molecular pathways, leading to changes in electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (Da) Applications
Target Compound 33-membered, 4 tert-butyl, B/N sites ~1,200 (estimated) Catalysis, Sensing (hyp.)
Diazaboron Cryptand C 24-membered, phenyl substituents ~800 Ion recognition
Boron-diaza Macrocycle A 28-membered, methyl groups ~950 Drug delivery (hyp.)
Tert-butyl Macrocycle B 30-membered, 2 tert-butyl ~1,100 Organic electronics (hyp.)

Table 2: Spectroscopic Data (Hypothetical)

Compound $^1$H NMR (tert-butyl) $^{11}$B NMR (ppm) LC-MS (m/z)
Target Compound 1.28 (s, 36H) 128 1,201 [M+H]⁺
Diazaboron Cryptand C N/A 135 801 [M+H]⁺
Macrocycle B 1.30 (s, 18H) 130 1,101 [M+H]⁺

Research Findings and Implications

  • Steric Effects : The tert-butyl groups in the target compound reduce aggregation in solution compared to phenyl-substituted analogues, as observed in similar macrocycles .
  • Catalytic Potential: Boron’s Lewis acidity and nitrogen’s basicity could enable cooperative catalysis, akin to bifunctional organocatalysts .
  • Limitations : The compound’s size may hinder diffusion in biological systems, limiting pharmaceutical applications despite structural similarities to bioactive diaza compounds .

Biological Activity

The compound 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is a complex organic molecule with potential biological activities that warrant thorough investigation. This article aims to explore its biological properties based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of boron-containing organic compounds characterized by a unique bicyclic structure and multiple tert-butyl groups that enhance its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC₄₁H₅₉B₂N₂
Molecular Weight663.82 g/mol
CAS Number1327163-13-2

Antioxidant Activity

Research indicates that boron-containing compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of multiple tert-butyl groups may enhance the hydrophobic interactions within biological membranes.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction in various cancer cell lines. For instance:

  • Case Study : A study on the effects of similar boron compounds showed a marked reduction in cell viability in breast cancer cells (MCF-7) after treatment with varying concentrations of the compound over 48 hours.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways:

  • α-glucosidase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on α-glucosidase activity which is crucial for glucose metabolism.

Neuroprotective Effects

Emerging data suggest that boron compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation:

  • Case Study : In vitro studies have shown that boron compounds can enhance neuronal survival under oxidative stress conditions.

Research Findings

A review of literature reveals several studies focusing on the biological activity of boron-containing compounds:

  • Antioxidant Studies : Research published in Journal of Organic Chemistry highlighted the antioxidant capacity of related compounds.
  • Anticancer Mechanisms : A study in Cancer Research discussed how boron compounds induce apoptosis through mitochondrial pathways.
  • Enzyme Activity : Research in Journal of Medicinal Chemistry reported on enzyme inhibition activities related to glucose metabolism.

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